3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-8-4-3-5-9-17)27-22(25-15)21(16(2)26-27)18-10-6-7-11-19(18)23/h3-11,14,24H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVSJRAAXZCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of STK953922 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
STK953922 interacts with CDK2, inhibiting its enzymatic activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 by STK953922 affects the cell cycle progression, a critical biochemical pathway in cell proliferation. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation. This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
STK953922 interacts with various enzymes and proteins in biochemical reactions. For instance, it has been identified as an inhibitor of the serine-threonine kinase SGK1. The nature of these interactions involves binding to the active sites of these biomolecules, thereby influencing their function.
Cellular Effects
STK953922 has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown promising activity at low micromolar concentrations on several types of solid tumors, such as hepatocellular carcinoma, glioblastoma multiforme (GBM), and ovarian cancer.
Molecular Mechanism
The molecular mechanism of action of STK953922 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of the CDK2 enzyme, inhibiting its function and leading to alterations in cell cycle progression.
Metabolic Pathways
STK953922 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of STK953922 within cells and tissues involve interactions with various transporters or binding proteins. Its localization or accumulation may be influenced by these interactions.
Biological Activity
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitubercular agent, anticancer properties, and anti-inflammatory effects based on recent research findings.
Antitubercular Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in inhibiting the growth of Mycobacterium tuberculosis (M.tb). The compound has been identified as a potential inhibitor of mycobacterial ATP synthase, a critical enzyme for the survival of M.tb.
The mechanism by which these compounds exert their antitubercular effects is not fully elucidated but appears to involve:
- Inhibition of ATP synthase : This disrupts energy production in M.tb, leading to bacterial death.
- Low cytotoxicity : Compounds similar to this compound have shown low toxicity in human cells while maintaining efficacy against M.tb .
Structure-Activity Relationship (SAR)
A comprehensive SAR study indicated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance:
- Substituents at the 3 and 5 positions can enhance potency against M.tb.
- The presence of halogen atoms (like chlorine) on the phenyl ring may improve interaction with the target enzyme .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various human cancer cell lines.
In Vitro Studies
In vitro assays have been conducted to assess the growth inhibition potential of this compound against cancer cell lines such as MDA-MB-231 (breast cancer). The results indicated varying degrees of cytotoxicity depending on concentration and exposure time:
- MTT Assay Results : The compound exhibited significant growth inhibition at higher concentrations compared to control treatments .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | Varies by concentration | |
| Control (YM155) | MDA-MB-231 | 10 |
The anticancer activity may involve:
- Induction of apoptosis in cancer cells.
- Disruption of key signaling pathways that promote cell proliferation .
Anti-inflammatory Activity
Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising anti-inflammatory effects.
In Vitro and In Vivo Studies
Research indicates that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For example:
Chemical Reactions Analysis
Amination and Alkylation Reactions
The primary amine group at position 7 undergoes reactions typical of aliphatic amines:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Microwave irradiation, 120°C, 30 min | Ethyl bromoacetate | 7-(Ethoxycarbonylmethyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 78% | |
| Acylation | Room temperature, DCM | Acetyl chloride | 7-Acetamido derivative | 85% |
Key findings:
-
Alkylation occurs preferentially at the exocyclic amine due to steric accessibility.
-
Microwave-assisted methods improve reaction efficiency compared to conventional heating.
Electrophilic Aromatic Substitution
The 2-chlorophenyl substituent directs electrophiles to specific positions:
| Reaction | Conditions | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | NO₂⁺ | 3-(2-Chloro-4-nitrophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | 62% | |
| Sulfonation | H₂SO₄/SO₃, 60°C | SO₃H | Sulfonated derivative at position 4 of chlorophenyl | 55% |
Mechanistic notes:
-
Chlorine acts as a meta-director, favoring substitution at position 4 of the phenyl ring.
-
Steric hindrance from the pyrazolo-pyrimidine core reduces reaction rates compared to simpler aryl chlorides.
Cross-Coupling Reactions
The chlorine atom on the phenyl ring participates in metal-catalyzed couplings:
| Reaction | Catalyst | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Biphenyl derivative | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | N-Morpholino-substituted analog | 65% |
-
Optimal conditions: 80°C in toluene/water (3:1).
-
Chlorine substitution enhances oxidative addition efficiency in palladium-catalyzed reactions.
Oxidation Reactions
Methyl groups at positions 2 and 5 undergo selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O | 100°C, 6 hrs | 2,5-Dicarboxylic acid derivative | 40% | |
| SeO₂, Dioxane | Reflux, 12 hrs | 2-Formyl-5-methyl derivative | 58% |
Notes:
-
Oxidation at position 2 proceeds faster due to reduced steric hindrance.
-
Over-oxidation to carboxylic acids requires harsh conditions.
Cyclization Reactions
The compound participates in ring-forming reactions under acidic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PPA (Polyphosphoric Acid) | 140°C, 3 hrs | Pyrrolo[2,3-d]pyrimidine fused system | 50% | |
| I₂, EtOH | Reflux, 7 hrs | Quinazoline derivative | 36% |
-
Cyclization exploits the nucleophilicity of the pyrimidine nitrogen .
-
Iodine acts as both a catalyst and mild oxidizer in ethanol.
Comparative Reactivity Data
| Position | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| 7-Amine | 1.0 (reference) | Alkylation/Acylation |
| 2-Methyl | 0.3 | Oxidation |
| 5-Methyl | 0.25 | Oxidation |
| 2-Chlorophenyl | 0.8 | Electrophilic Substitution |
Data derived from kinetic studies under standardized conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Substituent Variations
Key structural analogs differ in substituents at positions 3, 5, and the N-7 amine (Table 1).
Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s XlogP (4.2 ) is lower than its 4-chlorophenyl analog (5.1 ) but higher than pyridylmethyl-substituted analogs (XlogP ~3.5) . Higher lipophilicity may enhance blood-brain barrier penetration but increase metabolic clearance.
- Metabolic Stability : Analogs with N-(pyridin-2-ylmethyl) groups show good liver microsomal stability in mice and humans . The target’s 2-phenylethyl group may reduce stability due to increased CYP450 metabolism.
- hERG Liability : Fluorophenyl analogs exhibit low hERG inhibition , whereas chloro-substituted derivatives (like the target) may pose higher cardiotoxicity risks due to enhanced lipophilicity.
Preparation Methods
Cyclocondensation of Aminopyrazoles and β-Ketoesters
The foundational pyrazolo[1,5-a]pyrimidin-7-amine scaffold is constructed via cyclocondensation between 5-amino-3-(2-chlorophenyl)-1H-pyrazole (A ) and ethyl 3-oxobutanoate (B ) under acidic conditions. Heating A and B in acetic acid at 80°C for 6 hours induces cyclization, forming 3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (C ) with 78% yield.
Critical Parameters :
- Molar Ratio : 1:1.2 (A :B ) optimizes ring closure
- Catalyst : p-Toluenesulfonic acid (10 mol%) accelerates dehydration
- Side Products : Overheating beyond 90°C promotes decarboxylation, reducing yield by 15–20%
Introduction of the N-(2-Phenylethyl)amine Group
Nucleophilic Aromatic Substitution
The 7-keto group in C undergoes amination via a two-step process:
- Chlorination : Treating C with phosphorus oxychloride (3 equiv) at reflux (110°C, 4 hr) yields 7-chloro intermediate D .
- Amination : Reacting D with 2-phenylethylamine (5 equiv) in THF at 65°C for 12 hr installs the N-(2-phenylethyl) group, producing target compound E with 82% isolated yield.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | THF vs. DMF | +18% in THF |
| Temperature | 65°C vs. 25°C | +32% at 65°C |
| Amine Equiv | 3 vs. 5 | +27% at 5 equiv |
Alternative Multi-Component Synthesis
A one-pot approach combines 2-chlorobenzaldehyde (F ), acetylacetone (G ), malononitrile (H ), and 2-phenylethylamine (I ) under solvent-free conditions:
Mechanism :
- Knoevenagel condensation between F and H forms arylidene malononitrile J
- Michael addition of G to J generates intermediate K
- Cyclization with I yields E directly
Conditions :
Advantages :
- Eliminates purification of intermediates
- Reduces reaction time from 18 hr (stepwise) to 3 hr
Methylation Strategies for C2 and C5 Positions
Post-Cyclization Methylation
After forming E , dimethylation uses dimethyl sulfate under basic conditions:
- Step 1 : Treat E with NaH (2.2 equiv) in DMF at 0°C
- Step 2 : Add (CH₃)₂SO₄ (2.5 equiv) dropwise, warm to 25°C, stir 8 hr
- Yield : 89% after column chromatography
Regioselectivity Control :
- C2 methylation precedes C5 due to steric accessibility
- Excess base (>2 equiv) prevents O-methylation byproducts
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.45–7.38 (m, 3H, Ar-H)
- δ 6.92 (s, 1H, pyrimidine-H)
- δ 3.68 (t, J = 6.8 Hz, 2H, NCH₂)
- δ 2.89 (s, 3H, C5-CH₃)
- δ 2.51 (s, 3H, C2-CH₃)
HRMS (ESI+) :
Industrial-Scale Considerations
Process Optimization from Patent CN110105287B
Adapting the methylation protocol from pyraclostrobin synthesis:
- Reactor Type : Four-neck flask with mechanical stirring
- Solvent Recovery : Dichloroethane removed via reduced pressure distillation (ΔT = 60°C, P = 15 mmHg)
- Yield Improvement :
Comparative Method Analysis
| Method | Steps | Total Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|---|
| Stepwise Functionalization | 6 | 64% | 98.1% | 1.00 |
| Multi-Component | 1 | 68% | 95.4% | 0.72 |
| Patent-Based Scale-Up | 8 | 92% | 99.3% | 0.85 |
Challenges and Mitigation
8.1 Regiochemical Control
The 2-chlorophenyl group’s ortho-substitution induces steric hindrance during cyclization. Using DMF as solvent increases reaction homogeneity, improving regioselectivity from 3:1 to 8:1 (C3 vs. C1 substitution).
8.2 Amine Oxidation
The N-(2-phenylethyl) group undergoes partial oxidation to nitroxides during storage. Adding 0.1% w/w BHT antioxidant stabilizes the compound for >24 months at 25°C.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or equivalent precursors. Key steps include:
- Core Formation : Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C to enhance reactivity .
- Substitution Reactions : Introduction of the 2-phenylethylamine group via nucleophilic aromatic substitution (SNAr) under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization of yields (60–75%) requires precise temperature control and catalytic bases like triethylamine .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C5, chlorophenyl at C3) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 405.1482 for C₂₂H₂₂ClN₄) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screening includes:
- Kinase Inhibition Assays : Use of ADP-Glo™ kinase assays to test inhibition of Aurora kinases or CDKs, given structural similarities to known pyrazolo[1,5-a]pyrimidine kinase inhibitors .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Microbial Growth Inhibition : Broth microdilution against Mycobacterium tuberculosis (MIC determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence its binding affinity to kinase targets?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl Position : The 2-chloro substituent enhances hydrophobic interactions in kinase ATP-binding pockets compared to 4-chloro analogues .
- Phenylethylamine Side Chain : Extending the alkyl chain (e.g., replacing ethyl with propyl) reduces solubility but improves target residence time .
Computational tools (AutoDock Vina, Schrödinger Suite) model docking poses, while free-energy perturbation (FEP) calculations quantify ΔG binding .
Q. What strategies mitigate off-target effects (e.g., hERG channel inhibition) during lead optimization?
- Methodological Answer : To reduce hERG liability:
- Structural Tweaks : Introduce polar groups (e.g., hydroxyl or methoxy) on the phenylethylamine side chain to decrease lipophilicity (logP < 3.5) .
- Patch-Clamp Assays : Validate hERG inhibition using HEK293 cells expressing hERG channels (IC₅₀ > 10 μM desired) .
- Metabolic Stability : Human liver microsomal (HLM) assays assess CYP450-mediated degradation; co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves half-life .
Q. How can in silico models predict its pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration)?
- Methodological Answer : Computational ADME predictions utilize:
- QSAR Models : SwissADME or pkCSM to estimate bioavailability (%F > 30%) and BBB permeability (logBB > 0.3) .
- Molecular Dynamics (MD) Simulations : CHARMM36 force fields simulate membrane permeation (e.g., POPC bilayers) .
- Caco-2 Cell Permeability Assays : Experimental validation of predicted intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Follow NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series, n ≥ 3 replicates) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-substrate quantification) alongside enzymatic assays .
- Meta-Analysis : Use tools like RevMan to pool data from independent studies, adjusting for batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
